molecular formula C11H10ClN5O2 B10901889 4-{(E)-[2-(4-amino-6-chloropyrimidin-2-yl)hydrazinylidene]methyl}benzene-1,3-diol

4-{(E)-[2-(4-amino-6-chloropyrimidin-2-yl)hydrazinylidene]methyl}benzene-1,3-diol

Cat. No.: B10901889
M. Wt: 279.68 g/mol
InChI Key: SRIOGYPENBGUOV-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxybenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone is a compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is formed by the condensation reaction between 2,4-dihydroxybenzaldehyde and 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazine. It is known for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxybenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone typically involves the condensation reaction of 2,4-dihydroxybenzaldehyde with 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazine. This reaction is usually carried out in a solvent such as methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:

    Condensation Reactions: Formation of hydrazones and Schiff bases.

    Oxidation and Reduction: Potential for oxidation to form corresponding oximes or reduction to amines.

    Substitution Reactions: Possible substitution reactions at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Condensation: Methanol as a solvent, reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxybenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone is unique due to its specific structure, which combines the properties of both 2,4-dihydroxybenzaldehyde and 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazine. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10ClN5O2

Molecular Weight

279.68 g/mol

IUPAC Name

4-[(E)-[(4-amino-6-chloropyrimidin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C11H10ClN5O2/c12-9-4-10(13)16-11(15-9)17-14-5-6-1-2-7(18)3-8(6)19/h1-5,18-19H,(H3,13,15,16,17)/b14-5+

InChI Key

SRIOGYPENBGUOV-LHHJGKSTSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC2=NC(=CC(=N2)Cl)N

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC2=NC(=CC(=N2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.